
1,1,1,3,3,3-Hexafluoro-2-(2-methyl-3-pyridyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in scientific literature and databases when the actual name of a compound is not available or specified It stands for “Not Available” and is not a specific chemical entity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” can be achieved through various synthetic routes. One common method involves the reaction of precursor molecules under specific conditions such as temperature, pressure, and the presence of catalysts. For instance, the compound could be synthesized via a condensation reaction between two organic molecules, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “N/A” would likely involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process might include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Addition reagents: Hydrogen gas, halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of materials, such as polymers or pharmaceuticals.
作用機序
The mechanism of action of “N/A” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, “N/A” might inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity.
特性
分子式 |
C9H7F6NO |
|---|---|
分子量 |
259.15 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-(2-methylpyridin-3-yl)propan-2-ol |
InChI |
InChI=1S/C9H7F6NO/c1-5-6(3-2-4-16-5)7(17,8(10,11)12)9(13,14)15/h2-4,17H,1H3 |
InChIキー |
URQQDYBTPSMVKB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=N1)C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxo-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13702142.png)
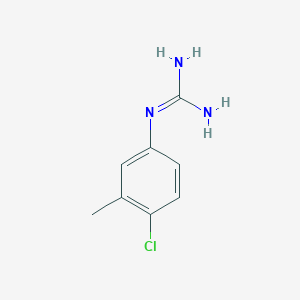
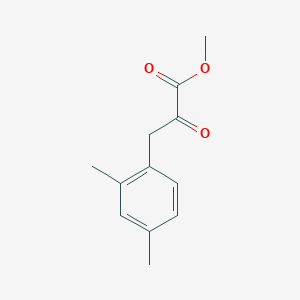
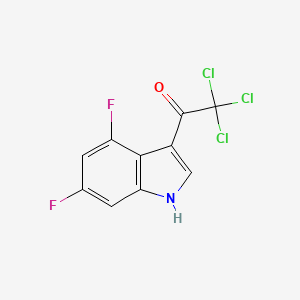
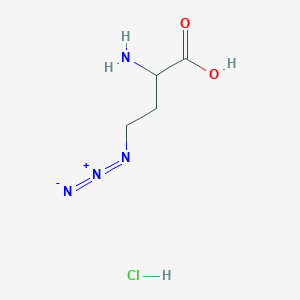
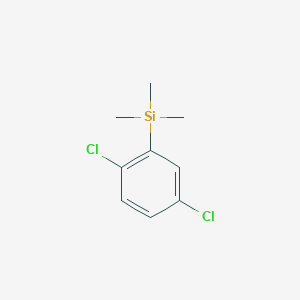
![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
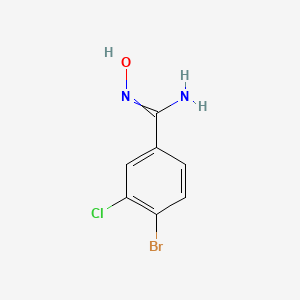
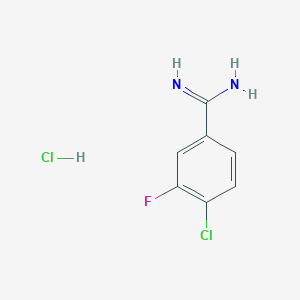
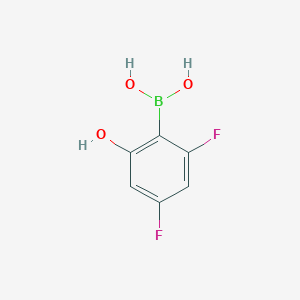
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
